Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate, with the chemical formula and a molecular weight of approximately 297.24 g/mol, is a complex organic compound notable for its pyrimidine and pyridine structures. This compound is classified under the category of pyrimidinecarboxylates, which are derivatives of pyrimidine containing carboxylic acid functionalities. The presence of the trifluoromethyl group enhances its biological activity and solubility characteristics, making it an interesting subject for research in medicinal chemistry and organic synthesis .
The synthesis of ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves several key steps:
The molecular structure of ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate features a pyrimidine ring substituted at positions 2 and 4 with a pyridine moiety and a trifluoromethyl group, respectively. The carboxylate functionality is located at position 5.
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is primarily explored in biological contexts where it may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing it to interact effectively with biological targets such as enzymes involved in inflammatory pathways or cancer progression.
Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes and may modulate receptor activity in cellular signaling pathways .
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential utility in drug discovery and development.
The construction of ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate relies on sequential functionalization of a pre-formed pyrimidine core. A representative four-step pathway begins with ethyl 2,4-dichloro-5-pyrimidinecarboxylate (CAS 51940-64-8) as a key intermediate [8]. Nucleophilic aromatic substitution (SNAr) at C4 exploits the heightened electrophilicity of this position due to flanking nitrogen atoms and the electron-withdrawing ester group. Trifluoromethylation is achieved via reaction with sodium trifluoromethanesulfinate (Langlois reagent) under copper catalysis at 60–80°C, yielding ethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate [4]. Subsequent C2 functionalization employs Suzuki-Miyaura or Negishi cross-coupling with 4-pyridinylzinc bromide or palladium-catalyzed amination with 4-aminopyridine. This step demands precise stoichiometric control (1.1–1.3 eq nucleophile) to suppress bis-addition [1] [9]. Microwave-assisted synthesis (120°C, 20 min) significantly enhances the final coupling yield (78% vs. 52% conventional heating) [6]. Critical purification involves silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1 v/v) to isolate the target compound (>95% purity) [4] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Key Reaction | Typical Yield (%) |
---|---|---|---|
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate | 51940-64-8 | Chlorination of diethyl malonate derivatives | 65–70 |
Ethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | Not available | Cu-mediated CF₃ introduction | 60–75 |
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate | Not available | Pd-catalyzed C–N coupling | 70–85 (microwave) |
Regiocontrol in trifluoromethylation is governed by the electronic asymmetry of the 2,4-dichloropyrimidine precursor. The C4 position exhibits greater electrophilicity due to reduced resonance stabilization compared to C2, enabling selective substitution with soft nucleophiles like CF₃⁻ equivalents. Computational studies (DFT calculations) confirm a 4.3 kcal/mol activation barrier difference favoring C4 attack [3]. Steric effects further direct pyridinyl introduction: the C2 position, adjacent to the sterically demanding carboxylate, undergoes preferential coupling with planar heterocycles (e.g., 4-pyridinyl) via concerted metalation-deprotonation mechanisms [5]. This contrasts with bulky aryl groups (e.g., 2-naphthyl), which exhibit reduced C2 reactivity (yields drop by 15–20%) [6]. Trifluoromethyl induction effects profoundly influence reactivity: the –CF₃ group reduces pyrimidine LUMO energy by 1.8 eV, accelerating subsequent SNAr at C2 by 3–5 fold compared to methyl analogues [4]. Solvent polarity modulates regioselectivity; dimethylacetamide (DMA) maximizes C4/C2 selectivity (20:1) over THF (5:1) by stabilizing early anionic transition states [3] [9].
Table 2: Substituent Effects on Regioselective Functionalization
Electron-Withdrawing Group | Relative C4 Reactivity (kₜ) | C2 Coupling Yield with 4-Pyridinyl (%) |
---|---|---|
–CO₂Et | 1.0 (reference) | 78 |
–CN | 1.3 | 72 |
–CF₃ | 2.1 | 85 |
–NO₂ | 3.0 | 68 (competes with reduction) |
Palladium catalysis dominates C–N bond formation between chloropyrimidines and 4-aminopyridine. BrettPhos-Pd-G3 precatalyst (2–5 mol%) enables couplings at 25–40°C in toluene/tert-butanol (3:1), achieving >90% conversion within 2 hours [5] [9]. This system tolerates the base-sensitive trifluoromethyl group without competitive defluorination—a limitation observed with cheaper Pd(PPh₃)₄ catalysts at >60°C. For C–C linkages (e.g., direct pyridinyl introduction), nickel-catalyzed Kumada coupling proves superior: Ni(dppp)Cl₂ (3 mol%) activates 4-bromopyridine toward 2-chloro-4-CF₃-pyrimidine substrates in THF at 0°C, yielding 82% coupled product [5]. Copper-mediated methods offer cost-efficient alternatives; CuI/phenanthroline (10 mol%) in DMSO facilitates 4-pyridinyl introduction via in situ pyridine N-oxide activation, albeit with moderate yields (65–70%) [1]. A revolutionary "deconstruction-reconstruction" strategy recently demonstrated pyrimidine ring opening via N-arylpyrimidinium salts, followed by recyclization with amidine equivalents. This allows late-stage installation of the 4-pyridinyl group before ring closure, though yields remain suboptimal (45–60%) for complex targets [5].
Cyclocondensation kinetics for pyrimidine ring formation—critical for synthesizing precursors like ethyl 2,4-dichloro-5-pyrimidinecarboxylate—exhibit profound solvent dependence. In ethanol/water (4:1), β-keto ester-amide condensations follow second-order kinetics (k₂ = 0.18 L·mol⁻¹·min⁻¹ at 80°C), while polar aprotic solvents like DMF accelerate reactions 8-fold (k₂ = 1.45 L·mol⁻¹·min⁻¹) via transition-state stabilization [7] [9]. Microwave irradiation further reduces cyclization time from hours to minutes (e.g., 15 min vs. 12 h) by enhancing molecular collision frequency. Trifluoroethanol uniquely enhances regioselectivity: its hydrogen-bond donor capacity organizes reaction intermediates, suppressing bis-adduct formation by 30% [1]. Acid additives modulate cyclodehydration: p-TsOH (5 mol%) lowers the energy barrier for aromatization (ΔG‡ = 18.2 kcal/mol vs. 22.7 kcal/mol uncatalyzed), crucial for introducing the thermodynamically destabilizing –CF₃ group early in synthetic sequences [9]. Rate studies reveal autocatalytic behavior in guanidine-mediated cyclizations, where the pyrimidine product catalyzes subsequent reactions at >10 mol% conversion [5].
Table 3: Solvent and Catalyst Effects on Cyclocondensation Kinetics
Condition | Rate Constant k₂ (L·mol⁻¹·min⁻¹) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethanol/H₂O (4:1), 80°C | 0.18 | 12 | 65 |
DMF, 80°C | 1.45 | 2 | 82 |
DMF, microwave, 120°C | 3.20* | 0.25 | 85 |
Trifluoroethanol, p-TsOH | 0.95 | 3 | 88 |
*Apparent rate under non-isothermal conditions
The 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate scaffold serves as a versatile pharmacophore for hybrid molecule construction. Its electron-deficient pyrimidine core readily participates in π-stacking with protein aromatic residues, while the trifluoromethyl group enhances membrane permeability (LogP increased by 0.9 vs. methyl analogue) [6] [10]. Strategic ester hydrolysis provides the carboxylic acid for amide coupling with bioactive amines, exemplified by conjugates with p-tolylcarboxamide (compound 12m) and 3,4-difluorophenylcarboxamide (compound 12q) [6]. These derivatives exhibit potent anti-fibrotic activity in HSC-T6 cells (IC₅₀ = 45–47 μM), surpassing clinical references like pirfenidone (IC₅₀ = 110 μM) by disrupting collagen prolyl-4-hydroxylase (CP4H) [6]. Pyrazolo[1,5-a]pyrimidine hybrids leverage the core’s planar geometry for kinase binding; fusion at C5-C6 positions generates ATP-competitive inhibitors with Kᵢ = 12–85 nM against CDK2 and VEGFR2 [10]. Molecular editing techniques enable direct conversion to azole bioisosteres: ring-opening of pyrimidinium intermediates followed by recyclization with hydroxylamine affords 1,2-oxazole analogues with retained bioactivity but improved solubility (LogS increased by 1.2 units) [5] [10].
Table 4: Bioactive Hybrids Derived from Pyrimidinecarboxylate Core
Hybrid Structure | Biological Target | Activity (IC₅₀ or Kᵢ) | Application |
---|---|---|---|
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | CP4H | 45.69 μM | Anti-fibrotic |
Pyrazolo[1,5-a]pyrimidine-VEGFR2 inhibitor | VEGFR2 kinase | 18 nM | Antiangiogenic therapy |
1,2-Oxazole-pyridinyl analogue | PDGFR-β | 62 nM | Anti-fibrotic/anticancer |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9